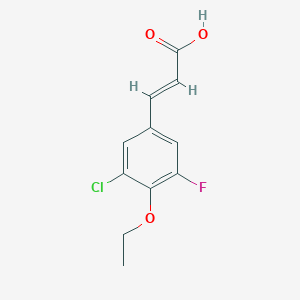
3-Chloro-4-ethoxy-5-fluorocinnamic acid
Vue d'ensemble
Description
3-Chloro-4-ethoxy-5-fluorocinnamic acid, also known as EFCA, is a chemical compound. Its IUPAC name is (2E)-3-(3-chloro-4-ethoxy-5-fluorophenyl)-2-propenoic acid . The molecular weight of this compound is 244.65 .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-ethoxy-5-fluorocinnamic acid is 1S/C11H10ClFO3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Chloro-4-ethoxy-5-fluorocinnamic acid is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Biodegradation and Environmental Impact
- Biodegradation by Bacterial Strains : Rhodococcus sp. strain HZW-3 showed effective biodegradation of 4-fluorocinnamic acid (a compound structurally related to 3-Chloro-4-ethoxy-5-fluorocinnamic acid), degrading over 94.5% of the compound at a concentration of 500 mg/L within 24 hours (Ma Yu, 2013).
- Treatment of Shock Loads in Biofilm Reactors : Bioaugmentation in a rotating biological contactor was effective for treating shock loadings of 4-fluorocinnamic acid, showing the potential for bioremediation of related compounds like 3-Chloro-4-ethoxy-5-fluorocinnamic acid (C. Amorim et al., 2013).
Chemical Synthesis and Analysis
- Synthesis of Derivatives : Methyl 4-fluorocinnamate, a derivative of 4-fluorocinnamic acid, was synthesized using strongly acidic cationic exchange resin as a catalyst, indicating similar methodologies could be applicable for synthesizing derivatives of 3-Chloro-4-ethoxy-5-fluorocinnamic acid (C. Si, 2004).
- Analytical Methodologies : High-performance liquid chromatography with electrochemical detection (HPLC-EC) has been utilized for the simultaneous determination of various compounds, including a derivative of 3-Chloro-4-ethoxy-5-fluorocinnamic acid in biological samples (M. Scheinin et al., 1983).
Health-Related Research
- Antidepressant-like Effects : Ferulic acid (a compound structurally related to 3-Chloro-4-ethoxy-5-fluorocinnamic acid) demonstrated antidepressant-like effects in mice, suggesting potential neuropsychiatric applications for similar compounds (A. Zeni et al., 2012).
- Antioxidant Activity : Studies on hydroxycinnamic acid derivatives like chlorogenic acid and ferulic acid have shown significant antioxidant properties, indicating that 3-Chloro-4-ethoxy-5-fluorocinnamic acid may also possess similar properties (Jin-Chun Cheng et al., 2007).
Propriétés
IUPAC Name |
(E)-3-(3-chloro-4-ethoxy-5-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKGAVCSYHKMOK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-5-fluorocinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-Amino-3-methylphenoxy)propyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1421124.png)
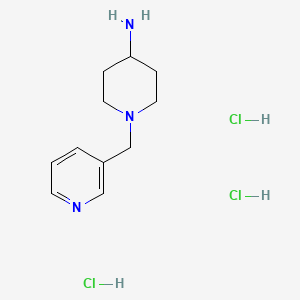
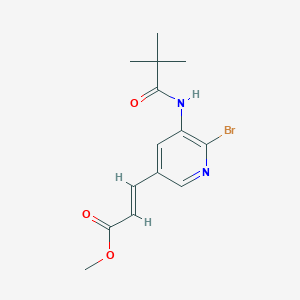
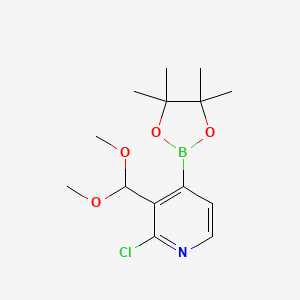
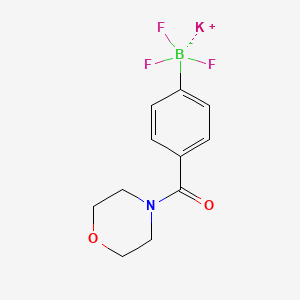
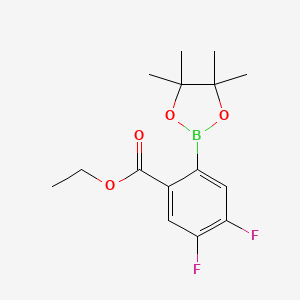
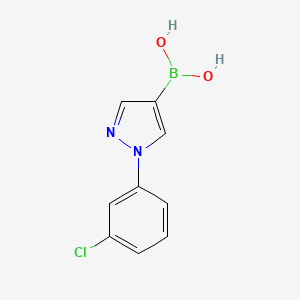
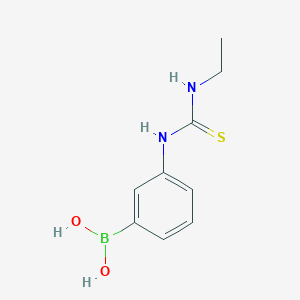
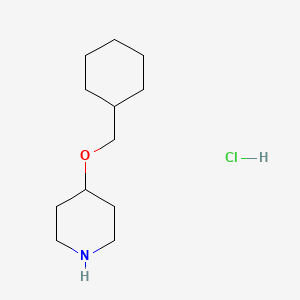

![3-[(4-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421136.png)
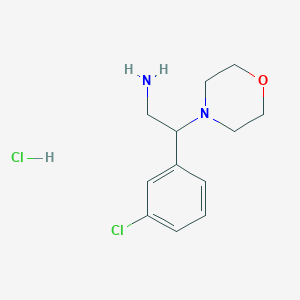
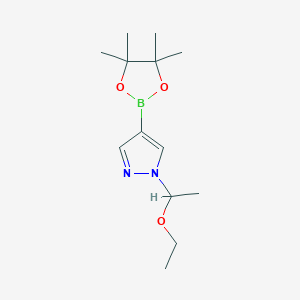
![4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride](/img/structure/B1421146.png)